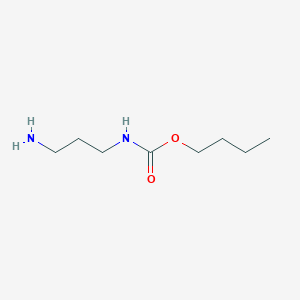

Butyl (3-aminopropyl)carbamate

CAS No.:

Cat. No.: VC20378785

Molecular Formula: C8H18N2O2

Molecular Weight: 174.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H18N2O2 |

|---|---|

| Molecular Weight | 174.24 g/mol |

| IUPAC Name | butyl N-(3-aminopropyl)carbamate |

| Standard InChI | InChI=1S/C8H18N2O2/c1-2-3-7-12-8(11)10-6-4-5-9/h2-7,9H2,1H3,(H,10,11) |

| Standard InChI Key | AQJLIWCXXYZELT-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOC(=O)NCCCN |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Butyl (3-aminopropyl)carbamate (CAS: 75178-96-0) has the molecular formula C₈H₁₈N₂O₂ and a molecular weight of 174.24 g/mol. Its structure comprises a tert-butyl group linked to a carbamate functional group, which is further connected to a 3-aminopropyl moiety .

Physical Characteristics

| Property | Value |

|---|---|

| Melting Point | 22 °C (lit.) |

| Boiling Point | 271.7 ± 23.0 °C at 760 mmHg |

| Density | 1.0 ± 0.1 g/cm³ |

| Flash Point | 118.1 ± 22.6 °C |

| Solubility | Soluble in polar aprotic solvents (e.g., THF, DCM) |

The compound typically exists as a colorless oil, though its hydrochloride salt (CAS: 127346-48-9) forms a white to light-yellow crystalline solid .

Spectroscopic Data

-

IR: Strong absorption bands at 1680–1750 cm⁻¹ (carbamate C=O) and 3300–3500 cm⁻¹ (N-H stretching) .

-

NMR:

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common method involves Boc protection of 1,3-propanediamine:

-

Reaction: 1,3-Propanediamine is treated with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) in THF or dichloromethane .

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields >95% purity .

Industrial Methods

Large-scale production employs continuous flow reactors to optimize yield and minimize impurities. Key parameters include:

Applications in Research and Industry

Organic Synthesis

-

Amine Protection: The tert-butyl carbamate (Boc) group serves as a temporary protecting group for amines, enabling selective functionalization .

-

Peptide Mimetics: Used in solid-phase peptide synthesis (SPPS) to create analogs with modified backbones .

Pharmaceutical Intermediates

-

Anticancer Agents: Derivatives exhibit cytotoxicity against cancer cell lines (e.g., IC₅₀ = 3–10 µM in breast and lung cancer models) .

-

Neuroprotective Compounds: Reduces TNF-α levels in amyloid-beta-treated astrocytes, suggesting potential in Alzheimer’s disease research.

Biochemical Studies

-

Enzyme Inhibition: Forms covalent bonds with active sites of serine proteases, altering enzymatic activity .

-

Protein Modification: Utilized to introduce stable urea linkages in protein engineering .

Biological Activity and Mechanisms

Cytotoxicity and Anticancer Effects

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Apoptosis via caspase-3 activation |

| A549 (Lung) | 7.8 | ROS generation and mitochondrial dysfunction |

The 3-aminopropyl moiety enhances cell membrane penetration, while the carbamate group stabilizes the compound in physiological conditions .

Antibiotic Potentiation

In combination studies with doxycycline, butyl (3-aminopropyl)carbamate showed limited enhancement (MIC reduction <2-fold) against Pseudomonas aeruginosa, suggesting structural modifications are needed for synergistic effects .

| Hazard | GHS Code | Precautionary Measures |

|---|---|---|

| Corrosive | GHS05 | Use nitrile gloves and face shield |

| Acute Toxicity | GHS07 | Work in a fume hood |

Structural Analogs and Comparative Analysis

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| tert-Butyl N-(3-hydroxypropyl)carbamate | Hydroxyl group improves solubility | Enhanced enzyme inhibition |

| tert-Butyl N,N-bis(3-aminopropyl)carbamate | Dual amine groups increase reactivity | Higher cytotoxicity (IC₅₀ = 2.5 µM) |

Analog studies reveal that chain length and substituent polarity critically influence bioactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume